molecular formula C17H15FN4O3S2 B2811771 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide CAS No. 441316-12-7

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide

Cat. No. B2811771
M. Wt: 406.45
InChI Key: RNRXKRXRMMXRSM-UHFFFAOYSA-N
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Description

“N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been widely studied in medicinal chemistry due to their broad spectrum of biological activities . They have been found to have antimicrobial , antifungal , and anticancer activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazole derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis . The presence of the sulfur atom in the thiadiazole ring contributes to their relatively good liposolubility .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . This affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are determined by techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis . These techniques provide information about the compound’s melting point, yield, and other properties .

Scientific Research Applications

Synthesis and Chemical Properties

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide is involved in various chemical synthesis processes, highlighting its role in the development of antibacterial compounds. For instance, it is identified as an impurity in the synthesis of the antibacterial drug Sulfamethizole through the reaction of specific thiadiazole derivatives with sulfonyl chloride followed by alkaline hydrolysis (Talagadadeevi et al., 2012). Additionally, derivatives of thiadiazole, including those similar in structure to N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide, have been synthesized for potential anticonvulsant applications, demonstrating significant activity compared to traditional drugs (Sych et al., 2018).

Biological and Pharmacological Activities

Research on derivatives closely related to N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide indicates a variety of biological activities. Some studies have focused on the antiproliferative activities of pyrazole-sulfonamide derivatives, showing cell-selective effects against certain cancer cell lines (Mert et al., 2014). Another area of interest is the development of zinc phthalocyanines substituted with thiadiazole derivatives for photodynamic therapy in cancer treatment, highlighting their high singlet oxygen quantum yield and potential as Type II photosensitizers (Pişkin et al., 2020).

Safety And Hazards

While specific safety and hazard information for “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Thiadiazole derivatives have shown cytotoxic activity, which is important for their potential use as anticancer agents .

Future Directions

Thiadiazole derivatives have shown significant therapeutic potential . Their wide range of biological activities makes them an interesting group in medicinal chemistry . Future research may focus on modifying the structure of known derivatives with documented activity to develop new, more effective therapeutics .

properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-8-6-13(7-9-14)19-16(23)11-4-3-5-12(18)10-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRXKRXRMMXRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide

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